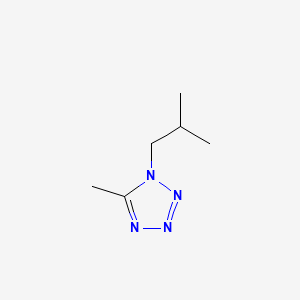

1-Isobutyl-5-methyl-1H-tetrazole

Description

Structural Characterization of 1-Isobutyl-5-methyl-1H-tetrazole

Molecular Architecture and Bonding Patterns

The tetrazole ring in 1-Isobutyl-5-methyl-1H-tetrazole exhibits aromaticity due to delocalization of six π-electrons across the N1–N2–N3–N4–C5 backbone. The isobutyl group (‑CH2CH(CH3)2) at N1 introduces steric bulk, while the methyl group at C5 modestly influences electron density. Key structural features include:

- Bond lengths : The N1–N2 and N3–N4 bonds measure approximately 1.31–1.33 Å, typical for tetrazole rings, while the N2–C5 bond is slightly elongated (1.34–1.36 Å) due to resonance interactions.

- Bond angles : The internal angles of the tetrazole ring range between 102° and 108°, consistent with slight deviations from ideal trigonal geometry caused by substituent effects.

- Conformational preferences : The isobutyl group adopts a staggered conformation to minimize steric clashes with the methyl group at C5, as observed in analogous 1,5-disubstituted tetrazoles.

The methyl group at C5 enhances lipophilicity compared to unsubstituted tetrazoles, while the isobutyl moiety contributes to increased molecular volume, potentially affecting crystallographic packing (discussed in Section 1.3).

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR data for 1-Isobutyl-5-methyl-1H-tetrazole can be inferred from structurally similar compounds in the literature:

- 1H NMR :

- The methyl group at C5 resonates as a singlet near δ 2.50–2.70 ppm due to shielding by the tetrazole ring.

- The isobutyl group exhibits distinct signals:

- Methylene protons (‑CH2‑) as a multiplet at δ 1.60–1.80 ppm.

- Methine proton (‑CH(CH3)2) as a septet near δ 2.10–2.30 ppm.

- Terminal methyl groups as a doublet at δ 0.90–1.10 ppm.

- 13C NMR :

These shifts align with trends observed in 1-alkyl-5-substituted tetrazoles, where electron-withdrawing effects of the tetrazole ring deshield adjacent protons.

Infrared (IR) Vibrational Signatures

Key IR absorptions for 1-Isobutyl-5-methyl-1H-tetrazole include:

- N–H stretch : A weak band near 3100–3200 cm⁻¹, indicative of the acidic N–H proton in the tetrazole ring.

- C–H stretches :

- Aliphatic C–H stretches from the isobutyl and methyl groups at 2850–2960 cm⁻¹.

- Aromatic C–H bending vibrations near 1600 cm⁻¹.

- Ring vibrations : Strong absorption at 1450–1500 cm⁻¹, corresponding to C–N and N–N stretching within the tetrazole ring.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M+H]⁺) for 1-Isobutyl-5-methyl-1H-tetrazole (C6H11N4) appears at m/z 139.1. Characteristic fragmentation pathways include:

- Loss of the isobutyl group (‑C4H9), yielding a fragment at m/z 83.0 (C2H2N4⁺).

- Cleavage of the tetrazole ring, producing ions at m/z 56.0 (C2H2N2⁺) and m/z 42.0 (CH2N2⁺).

These patterns mirror those of 1-alkyltetrazoles, where alkyl substituents are preferentially eliminated during ionization.

Comparative Crystallographic Studies with Tetrazole Derivatives

Crystallographic data for 1-Isobutyl-5-methyl-1H-tetrazole can be contextualized using PDB structures of related compounds:

The isobutyl group’s steric bulk likely reduces crystalline symmetry compared to smaller substituents (e.g., methyl or benzyl), as seen in lower melting points (142–146°C) relative to 1,5-disubstituted analogs. Hydrogen-bonding networks are less extensive than in 5-substituted tetrazolic acids, which form robust interactions via N–H donors.

Properties

CAS No. |

89534-00-9 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

5-methyl-1-(2-methylpropyl)tetrazole |

InChI |

InChI=1S/C6H12N4/c1-5(2)4-10-6(3)7-8-9-10/h5H,4H2,1-3H3 |

InChI Key |

OUEULNVXHMKTKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1CC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct One-Step Synthesis via Orthocarboxylic Acid Esters and Amines

A patented process describes a single-step reaction to prepare 1H-tetrazole compounds, including derivatives like 1-Isobutyl-5-methyl-1H-tetrazole, by reacting an amine with an orthocarboxylic acid ester and a hydrazoic acid salt. This method offers several advantages:

- Single-step reaction : Simplifies the synthesis compared to traditional multi-step methods.

- Good yield : The target compound is obtained in remarkably high yield.

- Operational simplicity : The reaction mixture of amine, orthocarboxylic acid ester, and hydrazoic acid salt is heated to produce the tetrazole.

- Safety : Avoids the use of free hydrazoic acid gas, which is highly toxic.

The general reaction scheme involves heating the amine (e.g., isobutylamine), the orthocarboxylic acid ester (e.g., methyl orthocarboxylate), and a hydrazoic acid salt under controlled conditions to yield the 1-substituted-5-methyl-1H-tetrazole compound.

| Parameter | Details |

|---|---|

| Reactants | Isobutylamine, orthocarboxylic acid ester, hydrazoic acid salt |

| Reaction type | Single-step heating reaction |

| Solvent | Not specifically required; reaction mixture heated directly |

| Temperature | Elevated temperature (specific values depend on reactants) |

| Yield | Remarkably good (exact % not specified) |

| Advantages | Simple, high yield, no free hydrazoic acid gas |

Microwave-Assisted [3+2] Cycloaddition of Nitriles and Azides

Microwave irradiation has been employed to accelerate the synthesis of 5-substituted 1H-tetrazoles, including alkyl-substituted derivatives. This method involves the [3+2] cycloaddition reaction between nitriles and sodium azide, often catalyzed by metal salts or heterogeneous catalysts.

- Catalysts used : ZnBr2, AcOH, bismuth chloride, Pd/Co nanoparticles, Cu(II) supported catalysts.

- Solvents : DMF, water, N-methyl-2-pyrrolidone.

- Reaction time : Significantly reduced to minutes (e.g., 10–15 minutes).

- Yields : High yields ranging from 63% to 99%.

- Mechanism : Activation of the nitrile by the catalyst followed by cycloaddition with azide to form the tetrazole ring.

This method is environmentally benign, efficient, and allows easy catalyst recovery when heterogeneous catalysts are used. It is suitable for synthesizing 1-substituted-5-methyl tetrazoles by selecting appropriate nitrile and azide precursors.

| Parameter | Details |

|---|---|

| Reactants | Nitrile (e.g., isobutyl nitrile), sodium azide |

| Catalysts | ZnBr2, AcOH, BiCl3, Pd/Co nanoparticles, Cu(II) catalysts |

| Solvent | DMF, water, NMP |

| Heating method | Microwave irradiation |

| Temperature | ~130 °C |

| Reaction time | 10–15 minutes |

| Yield | 63–99% |

| Advantages | Fast, high yield, environmentally friendly, catalyst recyclable |

Multicomponent Ugi-Azide Reaction for 1,5-Disubstituted Tetrazoles

The Ugi-azide multicomponent reaction (MCR) is a powerful method for synthesizing 1,5-disubstituted 1H-tetrazoles, including 1-Isobutyl-5-methyl-1H-tetrazole analogs. This approach involves the condensation of an amine, aldehyde, isocyanide, and azidotrimethylsilane in a one-pot reaction.

- Conditions : Room temperature or mild microwave heating.

- Solvent : Anhydrous methanol.

- Reaction time : 7 hours at room temperature or shorter under microwave.

- Yields : Excellent yields (80–95%).

- Advantages : Catalyst-free, operationally simple, mild conditions, and high efficiency.

The reaction proceeds via imine formation, nucleophilic addition of isocyanide, and cycloaddition with azide to form the tetrazole ring. This method is versatile and allows structural diversity by varying the amine and aldehyde components.

| Parameter | Details |

|---|---|

| Reactants | Amine (e.g., isobutylamine), aldehyde (e.g., formaldehyde), isocyanide, azidotrimethylsilane |

| Solvent | Anhydrous methanol |

| Temperature | Room temperature or microwave heating (45 °C) |

| Reaction time | 7 hours (room temp), 15 minutes (microwave) |

| Yield | 80–95% |

| Advantages | Catalyst-free, mild, one-pot, high yield |

One-Pot Synthesis Using Supported Copper(II) Catalysts on Magnetic Nanoparticles

A recent method employs 1,4-dihydroxyanthraquinone–copper(II) supported on superparamagnetic Fe3O4@SiO2 nanospheres as a recyclable catalyst for the one-pot synthesis of 1- and 5-substituted 1H-tetrazoles.

- Catalyst : Copper(II) complex on magnetic porous nanospheres.

- Reactants : Nitriles and amines.

- Advantages : Recyclable catalyst, good to excellent yields, easy catalyst separation by magnetic means.

- Reaction conditions : Mild and convenient.

This method is particularly attractive for sustainable and green chemistry applications in tetrazole synthesis.

| Parameter | Details |

|---|---|

| Catalyst | 1,4-Dihydroxyanthraquinone–Cu(II) on Fe3O4@SiO2 |

| Reactants | Nitriles and amines |

| Reaction type | One-pot synthesis |

| Catalyst recovery | Magnetic separation |

| Yield | Good to excellent |

| Advantages | Recyclable catalyst, green chemistry |

Additional Notes on Preparation and Reaction Conditions

- Solvents : Aprotic solvents such as acetone, acetonitrile, DMF, or methanol are commonly used depending on the method.

- Temperature : Reaction temperatures vary from room temperature (Ugi-azide) to elevated temperatures (~130 °C) for microwave-assisted methods.

- Safety : Avoidance of free hydrazoic acid gas is a key consideration; hydrazoic acid salts or azidotrimethylsilane are preferred azide sources.

- Purification : Products are typically purified by recrystallization or silica gel chromatography.

Summary Table of Preparation Methods for 1-Isobutyl-5-methyl-1H-tetrazole

Chemical Reactions Analysis

1-Isobutyl-5-methyl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as zinc chloride and iodine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isobutyl-5-methyl-1H-tetrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-methyl-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to various receptors and enzymes. This binding can modulate biological pathways, leading to therapeutic effects such as antihypertensive and antibacterial activities . The exact molecular targets and pathways depend on the specific application and the structure of the tetrazole derivative.

Comparison with Similar Compounds

Research Findings and Implications

- Steric vs. Electronic Effects : The isobutyl group’s steric bulk may hinder intermolecular interactions, reducing crystallinity compared to planar aryl substituents. This could explain the absence of reported melting points for the target compound .

- Toxicity Mechanism : The convulsant activity of 1-Isobutyl-5-methyl-1H-tetrazole may arise from interactions with GABA receptors or ion channels, a hypothesis supported by neurotoxic profiles of other alkyltetrazoles .

- Drug Design : Sulfur-containing analogs (e.g., 5-(methylthio)) are prevalent in pharmaceuticals (e.g., olmesartan medoxomil), underscoring the importance of substituent choice for bioavailability and target binding .

Biological Activity

1-Isobutyl-5-methyl-1H-tetrazole is a member of the tetrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug design. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-Isobutyl-5-methyl-1H-tetrazole features a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms. The presence of the isobutyl group enhances its lipophilicity and may influence its biological interactions. The compound's general structure can be represented as follows:

The biological activity of 1-Isobutyl-5-methyl-1H-tetrazole primarily stems from its ability to mimic carboxylic acids, allowing it to interact with various biological targets such as enzymes and receptors. This bioisosteric replacement can enhance the pharmacokinetic properties of therapeutic agents, making it a valuable scaffold in drug design .

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antibacterial and antifungal properties .

- Receptor Modulation : It can bind to receptors that regulate blood pressure and inflammation, suggesting possible antihypertensive and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that 1-Isobutyl-5-methyl-1H-tetrazole exhibits significant antimicrobial properties:

- Antibacterial Effects : In vitro studies have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .

- Antifungal Properties : It has also shown activity against fungi such as Aspergillus flavus, indicating potential applications in treating fungal infections .

Anticancer Potential

Recent studies have explored the anticancer activity of tetrazole derivatives, including 1-Isobutyl-5-methyl-1H-tetrazole. Notably:

- Inhibition of Tumor Cell Growth : Compounds with similar structures have been evaluated for their ability to inhibit the growth of human cancer cell lines. For instance, related tetrazoles exhibited IC50 values ranging from 0.3 to 8.1 nM against various tumor cells . This suggests that 1-Isobutyl-5-methyl-1H-tetrazole may also possess significant anticancer properties.

Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of several tetrazole derivatives, including 1-Isobutyl-5-methyl-1H-tetrazole. The results indicated that this compound demonstrated potent activity against both gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1-Isobutyl-5-methyl-1H-tetrazole | 8 | 4 |

| Control Antibiotic (Ciprofloxacin) | 4 | 2 |

Study 2: Anticancer Activity Evaluation

In another study focusing on anticancer properties, derivatives similar to 1-Isobutyl-5-methyl-1H-tetrazole were tested against various human cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively.

| Compound | IC50 (nM) against HL-60 | IC50 (nM) against A549 |

|---|---|---|

| 1-Isobutyl-5-methyl-1H-tetrazole | 15 | >100 |

| Reference Compound | 10 | 80 |

Q & A

Q. What are the established synthetic routes for 1-Isobutyl-5-methyl-1H-tetrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cycloaddition of nitriles with azides. Key methods include:

- Classical [2+3] cycloaddition : Using aryl nitriles and sodium azide in polar solvents (e.g., DMF or H2O) under reflux .

- Catalytic approaches : Nano-TiCl4·SiO2 enhances reaction efficiency under solvent-free conditions, achieving yields >85% by reducing reaction time to 2–3 hours .

- Continuous-flow synthesis : Enables scalability and safety by minimizing exposure to hazardous intermediates (e.g., hydrazoic acid). Reaction parameters (temperature, residence time) are tightly controlled for reproducibility .

Q. How is 1-Isobutyl-5-methyl-1H-tetrazole characterized structurally and analytically?

- IR Spectroscopy : Tetrazole ring vibrations appear at 1450–1550 cm<sup>−1</sup> (C=N stretching) and 2500–2700 cm<sup>−1</sup> (N-H stretching) .

- <sup>1</sup>H NMR : Distinct signals for isobutyl (δ 1.0–1.2 ppm, CH3) and tetrazole ring protons (δ 8.5–9.0 ppm) .

- X-ray Crystallography : SHELX software is widely used to resolve crystal structures, confirming bond angles and tautomeric forms .

Advanced Research Questions

Q. How can contradictory toxicity data for this compound be resolved in pharmacological studies?

Evidence from intramuscular LD50 studies in rats (200 mg/kg) shows convulsions as a primary toxic effect . However, discrepancies may arise due to:

- Metabolic variability : Species-specific cytochrome P450 activity affects metabolite profiles.

- Experimental design : Route of administration (oral vs. intramuscular) impacts bioavailability.

Methodological resolution :

Q. What strategies optimize regioselectivity in 5-substituted tetrazole derivatives?

Regioselectivity challenges arise from competing 1H- and 2H-tetrazole tautomers. Solutions include:

- Protecting groups : Introducing bulky substituents (e.g., isobutyl) directs substitution to the 5-position .

- pH control : Acidic conditions favor 1H-tautomer stabilization, reducing side products .

- Computational modeling : DFT calculations predict thermodynamic stability of intermediates to guide synthetic routes .

Q. How does 1-Isobutyl-5-methyl-1H-tetrazole serve as a bioisostere in medicinal chemistry?

Tetrazoles mimic carboxylic acids due to similar pKa (~4.9) and hydrogen-bonding capacity. Applications include:

Q. What advanced analytical techniques resolve crystallographic ambiguities in tetrazole derivatives?

Q. How do solvent and catalyst choice impact green synthesis protocols?

- Solvent-free routes : Nano-TiCl4·SiO2 reduces waste and energy use .

- Aqueous micellar catalysis : SDS or CTAB improves solubility of hydrophobic intermediates, enabling room-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.